D-Isofloridoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: D-Isofloridoside is synthesized through the condensation reaction of glycerol-3-phosphate and uridine diphosphate galactose . The reaction is catalyzed by specific enzymes, such as trehalose-6-phosphate synthase . The synthesis involves the formation of floridoside phosphate, which is subsequently dephosphorylated to yield this compound .

Industrial Production Methods: Industrial production of this compound primarily involves the extraction from marine red algae, particularly Laurencia undulata . The extraction process includes harvesting the algae, followed by solvent extraction and purification to isolate the compound .

化学反应分析

Types of Reactions: D-Isofloridoside undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium cyanide.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

科学研究应用

D-Isofloridoside (DIF) is a polysaccharide precursor derived from the marine red alga Laurencia undulata with potential applications in functional foods and medicine . Research indicates that DIF exhibits antioxidant, anti-inflammatory, and anti-apoptotic properties, making it potentially beneficial in preventing or treating various conditions .

Scientific Research Applications

Oxidative Stress and Liver Protection

DIF has demonstrated a protective effect against alcohol-induced oxidative stress in human hepatoma cells (HepG2) . Studies show that DIF can attenuate alcohol-induced cytotoxicity, reduce intracellular reactive oxygen species (ROS), and decrease DNA damage in HepG2 cells .

Mechanisms of Action

- Antioxidant Activity this compound can directly scavenge cellular ROS .

- Regulation of Protein Expression DIF treatment can increase the expression levels of glutathione (GSH), superoxide dismutase (SOD), and B-cell lymphoma-2 (bcl-2), while decreasing the expression of γ-glutamyl transferase (GGT), BCL2-associated X (bax), cleaved caspase-3, and mitogen-activated protein kinase (p38 and c-Jun N-terminal kinase) signal transduction proteins .

- Inhibition of Apoptosis DIF can reduce alcohol-induced oxidative stress by inhibiting apoptosis, as evidenced by changes in the expression of apoptotic proteins bcl-2, bax, and c-caspase-3 . It inhibits the phosphorylation level of p38 and JNK .

- Molecular Binding Molecular docking studies suggest that DIF can bind to SOD, GGT, B-cell lymphoma-2, and bax proteins .

Anti-inflammatory Properties

Floridoside can promote osteogenic differentiation and suppress pro-inflammatory responses . this compound also inhibits MMP-2 and MMP-9 .

Potential Applications in Functional Foods

Given its protective effects against oxidative stress and other health benefits, DIF may be an effective ingredient in functional foods . Algae are increasingly being marketed as functional foods due to their bioactive compounds that may benefit health beyond basic nutrition .

作用机制

D-Isofloridoside exerts its effects by reducing intracellular reactive oxygen species and inhibiting oxidative stress and apoptotic processes . It binds to proteins such as superoxide dismutase, glutathione, and B-cell lymphoma-2, thereby modulating their activity . Additionally, it regulates the expression of hypoxia-inducible factor-1α and vascular endothelial growth factor, influencing angiogenesis .

相似化合物的比较

Floridoside: An isomer of D-Isofloridoside, also derived from red algae.

L-Isofloridoside: Another isomer with similar properties.

Trehalose: A disaccharide with similar stress response functions.

Uniqueness: this compound is unique due to its specific binding to proteins involved in oxidative stress and its significant antiangiogenic properties . Unlike its isomers, it has shown distinct effects in reducing alcohol-induced cytotoxicity in human hepatoma cells .

生物活性

D-Isofloridoside (DIF) is a bioactive compound derived from the marine red alga Laurencia undulata and is structurally related to floridoside. This article explores the biological activity of this compound, focusing on its antioxidant properties, protective effects against oxidative stress, and potential applications in functional foods.

Chemical Structure and Properties

This compound is an isomer of floridoside, differing in the attachment position of its sugar moieties. Both compounds exhibit significant antioxidant activities, but DIF has been shown to have unique properties that enhance its biological efficacy. The molecular structure allows DIF to effectively scavenge reactive oxygen species (ROS), which are implicated in various pathological conditions, including alcohol-induced liver damage.

Antioxidant Activity

Research indicates that this compound possesses strong antioxidant properties. A study demonstrated that DIF can significantly reduce ROS levels in HepG2 cells subjected to oxidative stress induced by ethanol exposure. The protective mechanism involves the modulation of several key proteins associated with oxidative stress response:

- Superoxide Dismutase (SOD) : DIF treatment increased SOD activity, which plays a crucial role in detoxifying superoxide radicals.

- Glutathione Peroxidase (GSH-Px) : Enhanced GSH-Px activity was also observed, contributing to the reduction of hydrogen peroxide levels.

- Glutathione (GSH) : Increased levels of GSH were noted, indicating improved cellular antioxidant capacity.

The effects of DIF on ROS production and enzyme activities are summarized in Table 1.

| Parameter | Control | DIF Treatment (50 µM) | DIF Treatment (100 µM) | DIF Treatment (200 µM) |

|---|---|---|---|---|

| ROS Levels | High | Moderate | Low | Very Low |

| SOD Activity | Baseline | Increased | Significantly Increased | Significantly Increased |

| GSH-Px Activity | Baseline | Increased | Increased | Significantly Increased |

| GSH Concentration | Low | Moderate | High | Very High |

Protective Effects Against Alcohol-Induced Oxidative Stress

This compound has been evaluated for its protective effects against alcohol-induced hepatotoxicity. In a controlled study, HepG2 cells treated with ethanol exhibited increased oxidative stress markers and apoptosis. However, treatment with DIF resulted in:

- Increased Cell Viability : MTT assays showed that cell viability significantly improved with DIF treatment compared to ethanol-only controls.

- Reduced Apoptosis : Western blot analysis revealed decreased expression of pro-apoptotic proteins such as Bax and increased expression of anti-apoptotic proteins like Bcl-2 in cells treated with DIF.

- DNA Damage Reduction : Comet assays indicated that DIF treatment significantly reduced DNA strand breaks caused by ethanol exposure.

These findings suggest that this compound may serve as a potential therapeutic agent for preventing alcohol-related liver injury.

Molecular Mechanisms

The molecular docking studies conducted as part of the research identified potential binding interactions between this compound and several key proteins involved in oxidative stress response:

- Superoxide Dismutase (SOD) : Binding affinity indicates that DIF may enhance SOD activity directly.

- Glutathione Transferases : Interaction with these enzymes suggests a role in detoxifying reactive metabolites.

- Mitogen-Activated Protein Kinases (MAPK) : Modulation of MAPK pathways may underlie the anti-inflammatory effects observed with DIF treatment.

Case Studies and Research Findings

A notable study published in Molecules highlighted the protective effects of this compound on HepG2 cells under oxidative stress conditions. The study utilized various concentrations of DIF (1–50 µM) and reported significant findings regarding cell viability and oxidative stress markers.

Key Findings:

- Cell Viability : Increased by up to 50% with 50 µM DIF compared to controls.

- ROS Production : Reduced by approximately 40% at higher concentrations.

- Protein Expression : Significant alterations in apoptosis-related protein levels were observed.

属性

分子式 |

C9H18O8 |

|---|---|

分子量 |

254.23 g/mol |

IUPAC 名称 |

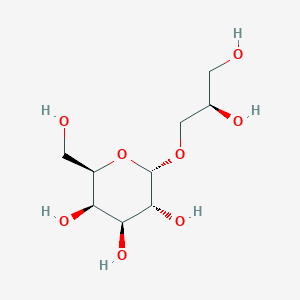

(2S,3R,4S,5R,6R)-2-[(2R)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4-,5-,6+,7+,8-,9+/m1/s1 |

InChI 键 |

NHJUPBDCSOGIKX-XIBIAKPJSA-N |

手性 SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H](CO)O)O)O)O)O |

规范 SMILES |

C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。